(2-Bromoindolizin-7-yl)methanol
Description
(2-Bromoindolizin-7-yl)methanol is a brominated indolizine derivative featuring a hydroxymethyl (-CH2OH) substituent at the 7-position and a bromine atom at the 2-position of the indolizine core. Indolizine is a bicyclic heteroaromatic system comprising a six-membered ring fused to a five-membered ring, with one nitrogen atom in the six-membered ring. The bromine atom enhances electrophilic substitution reactivity and influences electronic properties, while the hydroxymethyl group introduces polarity, impacting solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(2-bromoindolizin-7-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-9-3-7(6-12)1-2-11(9)5-8/h1-5,12H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBMRGRJRYECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C=C1CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
4-Bromo-6-methoxy-7-(phenylmethoxy)-1H-indole-2-methanol
- Structure : Indole core with bromo (4-position), methoxy (6-position), benzyloxy (7-position), and hydroxymethyl (2-position) groups.
- Key Differences: The indole system (benzene fused to pyrrole) differs electronically from indolizine. The benzyloxy group at position 7 reduces polarity compared to the hydroxymethyl group in (2-Bromoindolizin-7-yl)methanol, affecting solubility and reactivity. Bromine at position 4 (indole) versus position 2 (indolizine) alters regioselectivity in cross-coupling reactions .
7-Hydroxymethylbenzonorbornadienes
- Structure: Benzonorbornadiene core with hydroxymethyl at the 7-position.
- Key Differences: The benzonorbornadiene scaffold is a rigid bicyclic system with fused benzene and norbornene rings, lacking the nitrogen heteroatom present in indolizine. Hydroxymethyl groups in both compounds enhance hydrophilicity, but the absence of bromine in benzonorbornadienes limits their utility in halogen-mediated coupling reactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|
| (2-Bromoindolizin-7-yl)methanol | ~226.06 | High (due to -CH2OH) | Bromine, hydroxymethyl |
| 4-Bromo-6-methoxy-7-benzyloxyindole-2-methanol | ~406.25 | Moderate (benzyloxy reduces polarity) | Bromine, methoxy, benzyloxy |
| 7-Hydroxymethylbenzonorbornadiene | ~186.23 | Moderate | Hydroxymethyl, aromatic |
- Solubility: The hydroxymethyl group in (2-Bromoindolizin-7-yl)methanol enhances solubility in polar solvents like methanol and water compared to benzyloxy-substituted analogs.
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